N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)morpholine-4-carboxamide
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Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)morpholine-4-carboxamide is a compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)morpholine-4-carboxamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, and the product is characterized by single crystal X-ray diffraction (XRD) analysis
Chemical Reactions Analysis
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)morpholine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an analgesic, anti-inflammatory, and anticancer agent.
Biological Research: The compound has shown promising results in docking studies with various biological targets, indicating its potential as a lead compound for drug development.
Material Science: Pyrazole derivatives, including this compound, are used in the development of new materials with unique properties such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. Docking studies have shown that the compound binds effectively to certain enzymes and receptors, inhibiting their activity. The exact molecular pathways involved depend on the specific biological target, but generally, the compound interferes with the normal function of the target protein, leading to the desired therapeutic effect .
Comparison with Similar Compounds
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)morpholine-4-carboxamide can be compared with other pyrazole derivatives such as:
- N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)quinoline-2-carboxamide
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. The uniqueness of this compound lies in its morpholine ring, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-12-14(17-16(22)19-8-10-23-11-9-19)15(21)20(18(12)2)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBYZJVJLWNXGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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